1,2-Dichloro-3-cyclopropylbenzene

Catalog No.
S14248788
CAS No.
M.F
C9H8Cl2
M. Wt
187.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloro-3-cyclopropylbenzene

Product Name

1,2-Dichloro-3-cyclopropylbenzene

IUPAC Name

1,2-dichloro-3-cyclopropylbenzene

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

InChI

InChI=1S/C9H8Cl2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2

InChI Key

MQMPCFIJIAHGHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Cl)Cl

1,2-Dichloro-3-cyclopropylbenzene is an organic compound with the molecular formula C9H8Cl2C_9H_8Cl_2. It features a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, along with a cyclopropyl group attached at the 3 position. This unique arrangement of substituents imparts distinctive chemical properties and reactivity to the compound, making it a subject of interest in both academic and industrial chemistry.

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide, which facilitate nucleophilic substitution.
  • Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Under reducing conditions, such as catalytic hydrogenation, the compound can yield cyclopropylbenzene derivatives with fewer chlorine substituents .

The synthesis of 1,2-Dichloro-3-cyclopropylbenzene typically involves:

  • Chlorination of Cyclopropylbenzene: This method employs chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve selective chlorination at desired positions on the benzene ring. The reaction conditions are carefully controlled to optimize yield and selectivity.
  • Industrial Production: In industrial settings, large-scale chlorination processes are utilized, often employing continuous flow reactors for enhanced efficiency and product purity .

1,2-Dichloro-3-cyclopropylbenzene finds various applications across different fields:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The compound is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
  • Industrial

The interaction studies involving 1,2-Dichloro-3-cyclopropylbenzene focus on its binding affinity and activity against specific biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. Understanding these interactions is crucial for developing compounds with enhanced efficacy or reduced toxicity in medicinal chemistry .

Several compounds share structural similarities with 1,2-Dichloro-3-cyclopropylbenzene. A comparison highlights its uniqueness:

Compound NameStructural CharacteristicsUnique Features
1,2-DichlorobenzeneLacks cyclopropyl groupLess sterically hindered
4-CyclopropylbenzeneNo chlorine substituentsDifferent reactivity and applications
1,4-Dichloro-2-cyclopropylbenzeneChlorine atoms at different positionsAlters chemical properties significantly
1-Chloro-4-cyclopropylbenzeneContains one chlorine atomDifferent reactivity profile compared to dichlorinated form

Uniqueness

The unique combination of two chlorine atoms and a cyclopropyl group on the benzene ring makes 1,2-Dichloro-3-cyclopropylbenzene particularly valuable in various chemical and industrial applications. Its distinct steric and electronic properties set it apart from similar compounds, influencing its reactivity and potential uses .

XLogP3

4.1

Exact Mass

186.0003056 g/mol

Monoisotopic Mass

186.0003056 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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